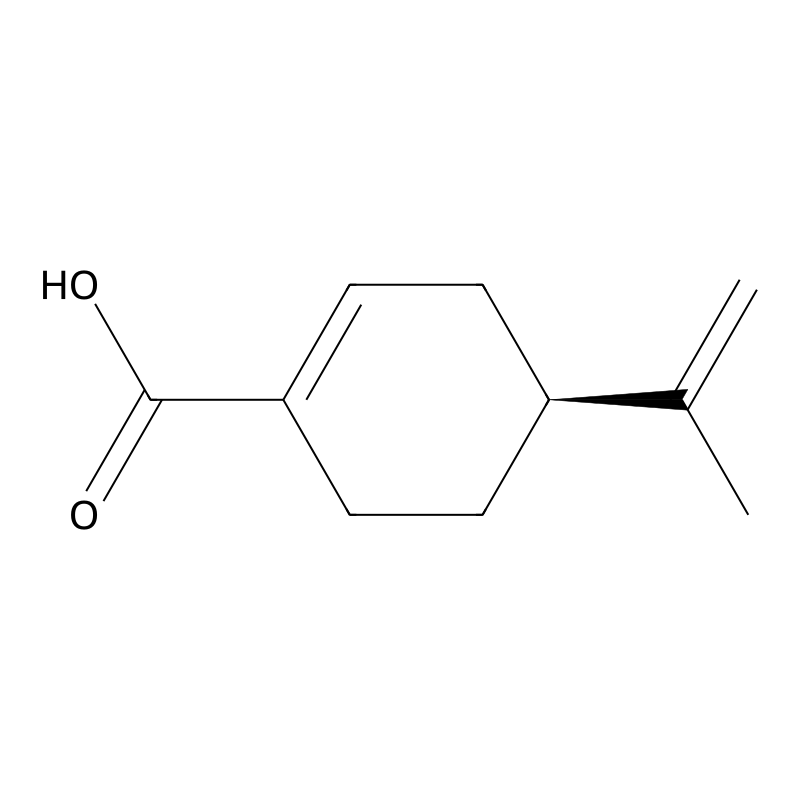

(S)-(-)-Perillic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Isopropenylcyclohexene-1-carboxylic acid, also known as perillic acid, is a naturally occurring monoterpene carboxylic acid. It is found in various plants, including mint, lavender, and lemon balm PubChem: . Scientific research has explored potential applications of perillic acid in several areas.

Antimicrobial activity

Studies have investigated the potential of perillic acid to inhibit the growth of various bacteria and fungi [source 1, source 2]. These studies suggest that perillic acid may have antimicrobial properties, but further research is needed to understand its mechanisms of action and potential effectiveness as an antimicrobial agent.

Insecticidal activity

Research has explored the use of perillic acid as a natural insecticide [source 3]. Some studies suggest that perillic acid may be toxic to certain insects, but more research is needed to determine its efficacy and safety as an insecticide.

Other potential applications

Scientific investigations have explored other potential applications of perillic acid, including its use as a flavoring agent and in medicinal chemistry [source 4, source 5]. However, more research is needed to understand the safety and efficacy of perillic acid for these purposes.

Important to Note:

- The current body of research on perillic acid is limited. More studies are needed to fully understand its potential benefits and risks.

- Perillic acid is a naturally occurring compound, but it may have toxicological effects. Always consult with a medical professional before using any substance derived from perillic acid.

(S)-(-)-Perillic acid is a naturally occurring compound classified as an alpha, beta-unsaturated monocarboxylic acid and a cyclohexenecarboxylic acid. Its chemical formula is C10H14O2, and it is known for its distinctive structure featuring a cyclohexene ring with a carboxylic acid functional group. This compound is derived from the essential oil of various plants, particularly from the citrus family, where it can be obtained through the bio-oxidation of R-(+)-limonene .

(S)-(-)-Perillic acid has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. Its unique stereochemistry contributes to its biological effects, making it a subject of interest in medicinal chemistry and pharmacology .

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the carboxylic acid group into primary alcohols or aldehydes.

- Addition Reactions: The double bond in the cyclohexene structure can react with nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics .

(S)-(-)-Perillic acid exhibits several notable biological activities:

- Anticancer Properties: It has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic factors such as p21, Bax, and caspase-3. This mechanism suggests its potential as an antineoplastic agent .

- Antimicrobial Activity: The compound demonstrates significant antimicrobial effects against various pathogens, indicating its potential use as a natural preservative or therapeutic agent against infections .

- Cell Cycle Arrest: Research indicates that (S)-(-)-perillic acid can cause cell cycle arrest in cancer cells, further contributing to its anticancer potential by preventing cell proliferation .

The synthesis of (S)-(-)-perillic acid can be achieved through several methods:

- Bio-Oxidation of R-(+)-Limonene: This is the most common method, involving the enzymatic conversion of limonene into perillic acid using microbial systems or specific enzymes .

- Chemical Synthesis: Various synthetic routes have been developed that involve multi-step processes starting from simpler organic compounds. These methods may include the use of Grignard reagents or other organic transformations to construct the cyclohexene framework and introduce the carboxylic acid group.

These synthesis methods allow for the production of (S)-(-)-perillic acid in both laboratory and industrial settings .

(S)-(-)-Perillic acid has several promising applications:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development targeting various cancers and infections .

- Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products .

- Cosmetics: The compound's potential skin benefits may lead to its incorporation into cosmetic formulations aimed at improving skin health and appearance .

Several compounds share structural or functional similarities with (S)-(-)-perillic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| R-(+)-Limonene | Monoterpene | Precursor to perillic acid; commonly found in citrus oils. |

| Carvacrol | Monoterpenoid | Exhibits strong antimicrobial properties; used in food preservation. |

| Thymol | Monoterpenoid | Known for its antiseptic properties; structurally similar but has a phenolic group. |

| Geraniol | Monoterpene | Exhibits anti-inflammatory properties; used in perfumes and cosmetics. |

(S)-(-)-Perillic acid stands out due to its specific stereochemistry and dual role as an anticancer and antimicrobial agent, which may not be as pronounced in these other compounds. Its unique combination of biological activities makes it an attractive candidate for further research and application development .

Protein prenylation, a post-translational modification critical for the membrane localization and function of small GTPases such as Ras, is a key target of (S)-(-)-perillic acid. Prenylation involves the covalent attachment of farnesyl (15-carbon) or geranylgeranyl (20-carbon) isoprenoid groups to cysteine residues via farnesyltransferase (FPTase) or geranylgeranyltransferase (GGPTase) enzymes. By disrupting this process, (S)-(-)-perillic acid impedes the activation of oncogenic signaling cascades that drive cellular proliferation.

In rat aortic smooth muscle cells, (S)-(-)-perillic acid at concentrations of 1–3.5 mM reduced the incorporation of farnesol (FOH) and geranylgeraniol (GGOH) into cellular proteins by up to 70%, as demonstrated through fluorographic analysis of sodium dodecyl sulfate-polyacrylamide gels [1]. This inhibition occurred independently of cholesterol biosynthesis or mevalonate pathway intermediates, suggesting a direct effect on prenylation enzymes. Notably, the antiproliferative activity of (S)-(-)-perillic acid persisted even when cells were supplemented with exogenous FOH or GGOH, further supporting its mechanism as a prenylation inhibitor rather than a general isoprenoid synthesis blocker [1].

Structural studies indicate that (S)-(-)-perillic acid’s carboxylic acid group may competitively bind to the isoprenoid substrate pocket of FPTase and GGPTase, analogous to its methyl ester derivative, which exhibits stronger inhibitory activity in vitro [4]. While the parent compound perillyl alcohol (POH) requires metabolic conversion to perillic acid for optimal activity, (S)-(-)-perillic acid itself directly attenuates Ras protein membrane localization, thereby suppressing downstream effectors such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) [3]. This disruption of Ras signaling not only halts proliferation but also sensitizes cancer cells to apoptosis, as detailed in subsequent sections.

Caspase-3 Activation and Bax/Bcl-2 Modulation in Apoptosis

Apoptotic cell death induced by (S)-(-)-perillic acid is mediated through the intrinsic mitochondrial pathway, characterized by caspase-3 activation and dynamic shifts in the Bax/Bcl-2 protein ratio. Caspase-3, a terminal executioner protease, is cleaved and activated in response to mitochondrial outer membrane permeabilization (MOMP), which releases cytochrome c into the cytosol.

Experimental data from human tumor cell lines reveal that (S)-(-)-perillic acid increases the expression of pro-apoptotic Bax while concurrently elevating levels of anti-apoptotic Bcl-2 [5]. Although this dual modulation appears paradoxical, the net effect favors apoptosis, as Bax homodimers exceed the threshold required to form pores in mitochondrial membranes. This process is facilitated by the displacement of Bcl-2 from Bax-binding sites, enabling Bax oligomerization and subsequent MOMP [6]. Flow cytometry analyses further corroborate that (S)-(-)-perillic acid induces phosphatidylserine externalization and DNA fragmentation, hallmarks of late apoptosis, in a caspase-3-dependent manner [5].

The compound’s ability to upregulate Fas receptor (FasR) and Fas ligand (FasL) expression provides an additional apoptotic trigger. Engagement of FasR by FasL initiates the formation of the death-inducing signaling complex (DISC), which activates caspase-8 and amplifies caspase-3 cleavage via the extrinsic pathway [2]. This dual activation of intrinsic and extrinsic apoptotic routes ensures robust elimination of malignant cells, even in populations with heterogeneous resistance mechanisms.

p21-Mediated Cell Cycle Arrest at G1/S Checkpoint

Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 (CDKN1A). (S)-(-)-perillic acid induces G1/S phase arrest by upregulating p21, which binds to and inactivates cyclin E-CDK2 complexes required for S-phase entry.

In diploid rat smooth muscle cells, treatment with (S)-(-)-perillic acid resulted in a concentration-dependent accumulation of cells in the G0/G1 phase, as quantified by flow cytometry [1]. Immunoblot analyses demonstrated concomitant increases in p21 protein levels, which correlated with reduced phosphorylation of retinoblastoma (Rb) protein—a CDK2 substrate whose hypophosphorylation enforces G1 arrest [1]. This mechanism is independent of p53 status, making (S)-(-)-perillic acid effective in malignancies with TP53 mutations.

Furthermore, (S)-(-)-perillic acid downregulates cyclin D1 expression, depriving CDK4/6 of its essential regulatory subunit. The resultant hypoactivation of CDK4/6 prevents Rb phosphorylation, sustaining E2F transcription factor sequestration and blocking the expression of S-phase genes such as thymidylate synthase and DNA polymerase α [5]. This multivalent cell cycle inhibition ensures durable arrest, providing a therapeutic window for complementary anticancer therapies.

Synergistic Effects with Conventional Radiotherapy Modalities

Emerging evidence suggests that (S)-(-)-perillic acid enhances the efficacy of ionizing radiation by priming tumor cells for DNA damage-induced apoptosis. Radiotherapy exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and double-strand DNA breaks (DSBs). (S)-(-)-perillic acid augments these effects by impairing DNA repair mechanisms and lowering the apoptotic threshold.

Preclinical studies on POH, the metabolic precursor of (S)-(-)-perillic acid, demonstrate that intranasal administration synergizes with radiotherapy in glioblastoma models by suppressing Ras-mediated radioresistance [2]. Although direct evidence for (S)-(-)-perillic acid in this context is limited, its shared mechanisms—including p21-mediated cell cycle arrest and Bax activation—suggest analogous synergism. By arresting cells in radiosensitive G1 phase and potentiating ROS generation through mitochondrial destabilization, (S)-(-)-perillic acid could reduce the radiation dose required to achieve tumor control [5].

Additionally, the compound’s inhibition of protein prenylation may disrupt the function of DNA repair enzymes such as RAD51, which require geranylgeranylation for proper localization to damage sites [3]. This dual interference with repair pathways and apoptotic signaling positions (S)-(-)-perillic acid as a promising radiosensitizer, warranting further investigation in combinatorial preclinical trials.

The development of N-arylamide derivatives of (S)-(-)-perillic acid represents a significant advancement in targeting glioblastoma multiforme, one of the most aggressive brain malignancies [1]. Research has demonstrated that structural modification of the carboxylic acid functional group through amide formation substantially enhances anticancer activity against glioblastoma cell lines [2] [3].

Two notable N-arylamide derivatives, designated as compounds 4 and 5, have been synthesized and evaluated for their antiproliferative effects [1] [4]. Compound 4, identified as 4-(prop-1-en-2-yl)-N-(3-(trifluoromethyl)phenyl)cyclohex-1-ene-1-carboxamide, demonstrated significant cytotoxic activity against the U251 glioblastoma cell line with an inhibitory concentration fifty (IC50) value of 9.41 ± 0.38 μg/mL [2]. Compound 5, characterized as N-(4-(4-amino-2-methylphenethyl)-3-methylphenyl)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide, exhibited even more potent activity with an IC50 value of 3.10 ± 0.12 μg/mL against U251 cells [1] [4] [2].

The structure-activity relationship investigation revealed that substitution of the carboxyl functional group with carboxamide bearing aromatic moiety successfully enhanced anticancer activity compared to the parent compound [2] [3]. The presence of the trifluoromethyl group in compound 4 contributes to enhanced lipophilicity and metabolic stability, factors that are crucial for brain penetration and sustained activity [5] [6]. The amino-substituted phenethyl group in compound 5 provides additional hydrogen bonding capacity, which may contribute to improved target specificity and binding affinity [2].

Table 1: Cytotoxic Activity of N-Arylamide Derivatives Against Glioblastoma Cell Lines

| Compound | Structure Description | IC50 U251 (μg/mL) | IC50 HepG2 (μg/mL) |

|---|---|---|---|

| (S)-Perillic Acid | Parent compound | No significant activity | No significant activity |

| Compound 4 | Trifluoromethyl phenyl derivative | 9.41 ± 0.38 [2] | 18.07 ± 0.10 [2] |

| Compound 5 | Amino-methylphenethyl derivative | 3.10 ± 0.12 [1] [4] | 1.49 ± 0.43 [1] [4] |

Both derivatives demonstrated time-dependent and dose-dependent cytotoxic effects, indicating their potential as anticancer drug candidates according to National Cancer Institute standards [1] [4]. The enhanced activity of these N-arylamide derivatives compared to the parent (S)-(-)-perillic acid demonstrates the importance of structural modification in optimizing therapeutic efficacy [2] [3].

Stereochemical Influences on Tumor Cell Line Selectivity

The stereochemical configuration of (S)-(-)-perillic acid plays a crucial role in determining its selectivity and potency against different tumor cell lines [7] [8]. The (S)-enantiomer exhibits distinct biological properties compared to its (R)-counterpart, with research indicating enhanced antiproliferative activity specifically associated with the (S)-configuration [5] [6] [8].

Molecular dynamics simulations have revealed that (S)-(-)-perillic acid causes large-scale membrane thinning and disrupts lipid headgroup packing more effectively than its enantiomeric counterpart [9]. This amphipathic nature contributes to its ability to modify membrane structure and dynamics, which may explain its selective cytotoxicity against transformed cells versus normal cells [9] [10].

The stereochemical influence extends to protein prenylation inhibition, a key mechanism of action for perillic acid derivatives [8] [11]. Studies demonstrate that (S)-(-)-perillic acid effectively inhibits farnesol and geranylgeraniol incorporation into proteins at concentrations of 1-3.5 millimolar, leading to concentration-dependent inhibition of smooth muscle cell proliferation [8]. This effect occurs through interference with post-translational cysteine isoprenylation of small G proteins, including p21-Ras [5] [6] [11].

Table 2: Stereochemical Effects on Cellular Activity

| Parameter | (S)-(-)-Perillic Acid | Effect Description |

|---|---|---|

| Optical Activity | [α]20/D −102° (c = 2 in methanol) [5] | Levorotatory configuration |

| Membrane Interaction | Enhanced membrane thinning [9] | Greater amphipathic disruption |

| Protein Prenylation Inhibition | 1-3.5 mM effective range [8] | G1 cell cycle arrest |

| Cell Line Selectivity | Variable IC50 values [12] | Tumor-selective activity |

The stereochemical configuration also influences the compound's interaction with different tumor cell lines, with lung adenocarcinoma A549 cells showing IC50 values of 2.8 millimolar, while non-small cell lung cancer NCI-H520 and NCI-H2170 cell lines demonstrated IC50 values exceeding 3 millimolar and 2.8 millimolar, respectively [12]. These variations suggest that stereochemistry contributes to tumor cell line selectivity through specific molecular interactions that are dependent on the three-dimensional arrangement of functional groups [13] [14].

Prodrug Design for Enhanced Blood-Brain Barrier Permeability

The development of prodrug strategies for (S)-(-)-perillic acid represents a critical approach to overcoming blood-brain barrier limitations and enhancing central nervous system delivery [15] [16] [17]. Current research has demonstrated that intranasal administration of perillyl alcohol, the precursor to perillic acid, results in tenfold higher cerebrospinal fluid-to-plasma ratios compared to intravascular administration [15] [17].

Nanostructured lipid carriers have emerged as a promising prodrug approach for enhancing brain biodistribution of perillic acid [18] [19] [20]. These formulations, prepared using hot homogenization techniques, achieve average diameters of 287 nanometers with encapsulation efficiencies of 99.68% [19] [20]. The incorporation of polysorbate-80 as a surfactant enables the nanoparticles to mimic low-density lipoprotein particles, facilitating interaction with low-density lipoprotein receptors and promoting uptake by cerebral capillary endothelial cells [20].

Pharmacokinetic studies reveal that nanostructured lipid carrier formulations significantly enhance brain bioavailability, with area under the curve values increasing 3.6-fold compared to free perillic acid [20]. The brain-to-plasma ratio improves twofold, indicating enhanced selectivity for brain delivery while minimizing peripheral distribution to non-target tissues such as liver, lungs, kidneys, and spleen [18] [20].

Table 3: Prodrug Formulation Performance Parameters

| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Brain AUC Enhancement | Reference |

|---|---|---|---|---|

| Nanostructured Lipid Carriers | 287 ± 143 [19] | 99.68 [19] [20] | 3.6-fold increase [20] | [18] [19] [20] |

| Intranasal Administration | Direct transport | N/A | 10-fold CSF enhancement [17] | [15] [17] |

| Free Perillic Acid | N/A | N/A | Baseline reference | [20] |

The mechanism of enhanced brain penetration involves multiple transport pathways, including transcellular, paracellular, transcytosis, and receptor-mediated endocytosis [20]. The lipophilic nature of nanostructured lipid carriers enables their passage across the blood-brain barrier through these various transport mechanisms, while the sustained release properties provide prolonged therapeutic effects [16] [20].

Chemical drug delivery systems based on dihydropyridine targeting have also been explored for perillic acid derivatives [21]. These systems utilize the lipophilicity of dihydropyridine to facilitate blood-brain barrier penetration, followed by enzymatic oxidation to ionic pyridinium salt once inside the brain parenchyma [21]. This approach provides sustained and controlled drug release within the central nervous system while maintaining the therapeutic activity of the parent compound [16] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant